2-(Chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride (CAS 13338-49-3) is a highly reactive, bifunctional electrophilic building block characterized by a chloromethyl group and a masked amidine (imidazoline) core [1]. It serves as a primary precursor for synthesizing imidazoline-containing active pharmaceutical ingredients (APIs), such as alpha-adrenergic antagonists, and specialized agrochemicals. Procuring the hydrochloride salt provides a stable, crystalline solid with a defined melting point (195-197°C), which is critical for reproducible batch-to-batch manufacturing, long-term inventory storage, and precise stoichiometric control during downstream nucleophilic substitution reactions[2].
Attempting to substitute this specific salt with its free base (CAS 50342-08-0) or non-cyclic analogs leads to immediate process failures. The free base of 2-(chloromethyl)imidazoline undergoes rapid, spontaneous intermolecular self-alkylation because the unprotonated imidazoline nitrogen acts as a nucleophile against the chloromethyl group of adjacent molecules, resulting in irreversible polymerization[1]. Furthermore, substituting with the more reactive bromomethyl analog increases susceptibility to premature hydrolysis during storage and handling. Consequently, the chloromethyl hydrochloride salt is the exact required form to arrest autopolymerization while maintaining on-demand electrophilic reactivity when neutralized in situ during synthesis [2].
The free base form of 2-(chloromethyl)imidazoline is highly unstable due to intermolecular self-alkylation between the basic ring nitrogen and the electrophilic chloromethyl group. Formulating the compound as the hydrochloride salt (CAS 13338-49-3) protonates the nitrogen, completely arresting this polymerization pathway. Quantitative stability assessments demonstrate that the HCl salt maintains >99% purity for over 24 months at 25°C, whereas the isolated free base polymerizes and degrades within 24 hours under identical conditions [1].
| Evidence Dimension | Storage stability (Half-life at 25°C) |
| Target Compound Data | >24 months (as HCl salt) |
| Comparator Or Baseline | <24 hours (Free base, CAS 50342-08-0) |
| Quantified Difference | >700-fold increase in shelf stability |
| Conditions | Ambient storage (25°C), isolated solid |
Eliminates the need for immediate, on-site generation of the reactive intermediate, allowing for bulk procurement and standardized inventory.
When selecting an alpha-haloalkyl imidazoline for scale-up, the choice of halogen dictates handling requirements. The chloromethyl derivative (CAS 13338-49-3) exhibits significantly lower moisture sensitivity compared to its bromomethyl counterpart. Under ambient humidity (60% RH), the chloromethyl HCl salt shows less than 2% degradation via hydrolysis over 30 days. In contrast, the 2-(bromomethyl)-4,5-dihydro-1H-imidazole hydrobromide undergoes rapid hydrolysis, with >15% degradation over the same period [1].
| Evidence Dimension | Moisture-induced degradation rate |
| Target Compound Data | <2% degradation over 30 days |
| Comparator Or Baseline | >15% degradation over 30 days (Bromomethyl analog) |
| Quantified Difference | 86% reduction in hydrolytic degradation |
| Conditions | Benchtop handling, 60% relative humidity, 25°C |
Allows for standard atmospheric weighing and handling without strict glovebox requirements, reducing manufacturing overhead.
Synthesizing imidazoline-based APIs (e.g., phentolamine) can be approached by alkylating a target phenol or amine with a pre-formed imidazoline ring or by using an acyclic precursor like chloroacetamidine followed by cyclization. Utilizing the pre-cyclized 2-(chloromethyl)-4,5-dihydro-1H-imidazole hydrochloride directly yields 85-90% of the target N-alkylated product after in situ neutralization. Conversely, the two-step approach using acyclic chloroacetamidine typically results in isolated yields below 40% due to competing side reactions during the high-temperature cyclization step[1].
| Evidence Dimension | Isolated yield of target imidazoline derivatives |
| Target Compound Data | 85-90% yield |
| Comparator Or Baseline | <40% yield (Chloroacetamidine precursor) |
| Quantified Difference | >2.1-fold increase in final product yield |
| Conditions | Standard nucleophilic substitution followed by basic workup |
Procuring the pre-cyclized building block drastically reduces step count and improves overall atom economy in pharmaceutical manufacturing.
CAS 13338-49-3 is the direct, stable precursor for manufacturing APIs such as phentolamine, antazoline, and tolazoline. The hydrochloride salt allows for precise stoichiometric control during the critical N-alkylation step, avoiding the yield losses associated with the autopolymerization of the free base[1].
Used as a building block for specialized fungicides and herbicides where the intact 4,5-dihydro-1H-imidazole ring is required for target receptor binding. The hydrolytic stability of the chloromethyl group ensures consistent reactivity during large-scale aqueous-organic biphasic reactions [2].
Employed to graft imidazoline moieties onto polymer backbones or solid supports. The pre-cyclized nature of the compound guarantees high coupling efficiency compared to acyclic amidine precursors, streamlining the production of functionalized materials for catalysis or separation [3].
Irritant